molecular formula C11H20N2O B2602262 1-[4-[(E)-Pent-2-enyl]piperazin-1-yl]ethanone CAS No. 2419108-28-2

1-[4-[(E)-Pent-2-enyl]piperazin-1-yl]ethanone

Cat. No. B2602262
CAS RN: 2419108-28-2
M. Wt: 196.294
InChI Key: XLRIRLOFUKUWKN-UHFFFAOYSA-N
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Description

“1-[4-[(E)-Pent-2-enyl]piperazin-1-yl]ethanone” is a chemical compound. It is characterized by the presence of a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Cancer Research

In the realm of cancer research , compounds similar to 1-[4-[(E)-Pent-2-enyl]piperazin-1-yl]ethanone have been synthesized and evaluated for their efficacy against human breast cancer cells. These compounds target Poly (ADP-Ribose) Polymerase (PARP) , which is crucial in DNA repair mechanisms. The inhibition of PARP can lead to the death of cancer cells, particularly those deficient in other DNA repair pathways .

Pharmacology

In pharmacology , the structural analogs of this compound have been explored for their potential as antifungal agents . The intramolecular cyclization of related compounds mediated by polyphosphoric acid (PPA) has shown promise in developing new antifungal medications .

Material Science

The derivatives of 1-[4-[(E)-Pent-2-enyl]piperazin-1-yl]ethanone could be significant in material science . While specific applications in this field are not directly mentioned, the chemical properties such as boiling points, melting points, and molecular weight are critical for designing materials with desired thermal and physical characteristics .

Biochemistry

Biochemically, compounds with a piperazine ring, such as 1-[4-[(E)-Pent-2-enyl]piperazin-1-yl]ethanone, are of interest due to their interaction with various biological receptors. They can serve as building blocks for synthesizing molecules that interact with specific enzymes or receptors in the body .

Medicine

Medicinally, the structural framework of 1-[4-[(E)-Pent-2-enyl]piperazin-1-yl]ethanone can be utilized to create compounds with therapeutic potential. The pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are key factors in the development of new drugs .

properties

IUPAC Name

1-[4-[(E)-pent-2-enyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14/h4-5H,3,6-10H2,1-2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRIRLOFUKUWKN-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCN1CCN(CC1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CN1CCN(CC1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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